Ammonium heptafluorotantalate(V)

説明

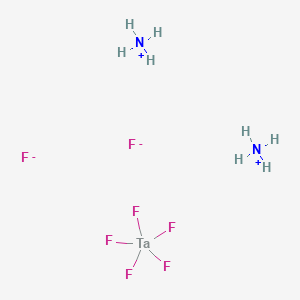

Structure

2D Structure

特性

CAS番号 |

12022-02-5 |

|---|---|

分子式 |

F7H8N2Ta |

分子量 |

350.014 g/mol |

IUPAC名 |

diazanium;heptafluorotantalum(2-) |

InChI |

InChI=1S/7FH.2H3N.Ta/h7*1H;2*1H3;/q;;;;;;;;;+5/p-5 |

InChIキー |

RDNGDFQMYLJTJR-UHFFFAOYSA-I |

SMILES |

[NH4+].[NH4+].[F-].[F-].F[Ta](F)(F)(F)F |

異性体SMILES |

[NH4+].[NH4+].[F-].[F-].F[Ta](F)(F)(F)F |

正規SMILES |

[NH4+].[NH4+].F[Ta-2](F)(F)(F)(F)(F)F |

製品の起源 |

United States |

Properties of Ammonium Heptafluorotantalate V

Ammonium (B1175870) heptafluorotantalate(V) is a white, crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air. vulcanchem.com This property necessitates its storage in dry conditions to maintain its chemical integrity. It is available in various forms, including crystalline powders of different particle sizes, submicron particles, and nanopowder formulations, depending on the specific application requirements. vulcanchem.com

Chemical and Physical

| Property | Value |

| Chemical Formula | (NH₄)₂TaF₇ or F₇H₈N₂Ta vulcanchem.comnih.gov |

| Molecular Weight | 350.01 g/mol sigmaaldrich.comsigmaaldrich.com |

| Appearance | White crystalline solid vulcanchem.comsigmaaldrich.com |

| CAS Number | 12022-02-5 nih.govsigmaaldrich.com |

| IUPAC Name | diazanium;heptafluorotantalum(2-) vulcanchem.com |

| Purity | Available in various purities, up to 99.999% americanelements.com |

| Solubility | To increase solubility, heating to 37°C and ultrasonication may be employed. glpbio.com |

Structural Characterization and Analysis

Crystal Structure Determination of Ammonium (B1175870) Heptafluorotantalate(V)

The determination of the crystal structure of ammonium heptafluorotantalate(V) provides critical insights into the spatial relationship between the ammonium cations (NH₄⁺) and the heptafluorotantalate(V) anions ([TaF₇]²⁻).

X-ray diffraction (XRD) stands as a primary and powerful tool for determining the crystal structure of materials. researchgate.netresearchgate.netgovinfo.gov This technique involves directing a beam of X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide detailed information about the arrangement of atoms within the crystal lattice.

For ammonium heptafluorotantalate(V), single-crystal X-ray diffraction studies have been instrumental in mapping the positions of the tantalum, fluorine, and nitrogen atoms. researchgate.net These studies reveal the packing of the ammonium cations and heptafluorotantalate anions in the solid state. The resulting structural models showcase a complex network of ionic interactions that hold the crystal together. The arrangement is such that the ammonium cations are situated in the interstitial spaces created by the packing of the larger heptafluorotantalate anions.

The heptafluorotantalate(V) anion, [TaF₇]²⁻, is a key feature of this compound's structure. Its coordination geometry, which describes the arrangement of the seven fluorine atoms around the central tantalum atom, has been a subject of detailed investigation. Theoretical and experimental studies have explored various possible geometries for seven-coordinate complexes. acs.org

In the case of ammonium heptafluorotantalate(V), the [TaF₇]²⁻ anion has been found to exhibit a coordination geometry that can be described as a distorted monocapped trigonal prism or a pentagonal bipyramid. researchgate.netresearchgate.net Research indicates that these two geometries are stereochemically non-rigid and can coexist within the same crystal due to dynamic processes. researchgate.net The specific geometry and the degree of distortion are influenced by factors such as the nature of the cation and the crystalline environment. The Ta-F bond lengths within the anion are not all equivalent, with variations observed depending on the position of the fluorine atom in the coordination polyhedron. researchgate.net

Tantalum exhibits a versatile coordination chemistry, readily forming complexes with various coordination numbers (CN), most commonly 6, 7, and 8, particularly in fluorine-containing systems. wikipedia.orgresearchgate.net The coordination number is influenced by factors such as the size of the counter-ion and the concentration of fluoride (B91410) ions in the system. wikipedia.org

While ammonium heptafluorotantalate(V) features a seven-coordinate tantalum center, other tantalum fluoride complexes showcase different coordination environments. For instance, the hexafluorotantalate anion, [TaF₆]⁻, displays an octahedral geometry with a coordination number of 6. researchgate.net In the presence of smaller cations like sodium, the formation of the octafluorotantalate anion, [TaF₈]³⁻, with a coordination number of 8, has been observed. wikipedia.orgacs.org This variability highlights the flexibility of tantalum's coordination sphere in response to its chemical environment.

Table 1: Coordination of Tantalum in Various Fluoride Complexes

| Anion | Coordination Number | Geometry |

| [TaF₆]⁻ | 6 | Octahedral |

| [TaF₇]²⁻ | 7 | Monocapped Trigonal Prism / Pentagonal Bipyramid |

| [TaF₈]³⁻ | 8 | Square Antiprism or Dodecahedron |

Polymorphism and Structural Phase Transitions

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but differ in their crystal structure. This can lead to variations in physical properties.

The existence of polymorphic forms of ammonium heptafluorotantalate(V) has been investigated. Studies have shown that upon cooling, the compound can undergo structural changes. researchgate.net This suggests the presence of at least two polymorphic forms, a higher-temperature phase and a lower-temperature phase, with the transition between them being reversible. The study of such polymorphism is crucial for understanding the material's behavior under different temperature conditions.

The study of structural phase transitions is a significant area of research in solid-state chemistry and physics. Many complex fluorides, particularly those with perovskite-like structures, are known to undergo ferroelastic phase transitions. researchgate.net A ferroelastic crystal is one that has two or more stable orientation states in the absence of mechanical stress and can be switched from one to another by the application of such stress.

While specific studies on the ferroelastic properties of ammonium heptafluorotantalate(V) are not extensively detailed in the provided context, the investigation of related fluoride crystals provides valuable analogies. For example, compounds with the general formula A₂MF₆, where A is an alkali metal or ammonium and M is a transition metal, often exhibit sequences of phase transitions as the temperature is lowered. researchgate.net These transitions are typically associated with rotations of the MF₆ octahedra and can lead to changes in crystal symmetry from cubic to tetragonal and then to monoclinic or orthorhombic. researchgate.netrsc.orgrsc.orgnih.govarxiv.org The presence of the ammonium cation, with its ability to form hydrogen bonds and its specific size and shape, can significantly influence the nature and temperature of these phase transitions. researchgate.net

Research on Dynamic Disorder Phenomena within the Crystal Lattice

The crystal structure of ammonium heptafluorotantalate(V), with the chemical formula (NH₄)₂TaF₇, is characterized by a notable degree of dynamic disorder. This phenomenon is primarily associated with the heptafluorotantalate(V) anion (TaF₇²⁻). Research has shown that the TaF₇²⁻ anion is stereochemically non-rigid, meaning it does not maintain a single, fixed geometry within the crystal lattice.

Instead, it can adopt different coordination polyhedra. Two principal geometries, the monocapped trigonal prism (C₂ᵥ symmetry) and the pentagonal bipyramid (D₅ₕ symmetry), have been identified to coexist within the structure. This coexistence is a direct consequence of strong intraspheric dynamics, where the anion readily transitions between these geometric forms. This dynamic behavior is a key feature of the compound's crystal lattice.

Furthermore, studies at low temperatures, such as 120 K, have provided insight into the localization of atoms within the crystal. While the heavier tantalum and fluorine atoms can be located, the hydrogen atoms of the ammonium (NH₄⁺) ions exhibit significant disorder. In one of the two distinct ammonium groups, only one of the four hydrogen atoms could be localized in a specific position, indicating substantial rotational or reorientational disorder of the ammonium ions even at low temperatures.

Ammonium Cation Dynamics within the Host Lattice

Orientational Dynamics and Ordering of Ammonium Groups

In many ammonium-containing compounds, the ammonium groups exhibit significant rotational motion at higher temperatures. As the temperature is lowered, the thermal energy decreases, and the ammonium ions tend to settle into more ordered arrangements within the crystal lattice. This transition from a dynamically disordered state to a more ordered state is a common feature.

In analogous compounds, such as ammonium oxopentafluoroniobate ((NH₄)₂NbOF₅), cooling leads to a phase transition characterized by the partial ordering of the ammonium groups. nih.gov This suggests that in ammonium heptafluorotantalate(V), the ammonium ions likely undergo a similar process of orientational ordering as the temperature is reduced. The interactions between the ammonium ions and the surrounding heptafluorotantalate anions, primarily through hydrogen bonding, are critical in dictating the nature and temperature of these ordering phenomena.

Influence of Ammonium Ion Dynamics on Lattice Distortions and Phase Behavior

The dynamic behavior of the ammonium ions has a direct and significant impact on the crystal lattice of ammonium heptafluorotantalate(V), influencing lattice distortions and driving phase transitions. The transition from a state of dynamic orientational disorder of the NH₄⁺ ions to a more ordered state is often accompanied by changes in the symmetry of the crystal structure.

Such order-disorder phase transitions are a hallmark of many ammonium salts. rsc.org In related fluoro- and oxofluorometallate compounds, these transitions are well-documented. For instance, in ammonium oxofluorovanadates, the freezing of the reorientational motion of the ammonium groups at lower temperatures is a key aspect of the phase transitions observed. nih.gov Similarly, in dioxotetrafluoromolybdate, the localization of hydrogen atoms in the ammonium groups, forming bifurcated hydrogen bonds, occurs after a phase transition at lower temperatures. nih.gov

Spectroscopic Investigation Techniques

Vibrational Spectroscopy of Ammonium (B1175870) Heptafluorotantalate(V)

Vibrational spectroscopy probes the quantized vibrational states of molecules. For an ionic compound like ammonium heptafluorotantalate(V), ((NH₄)₂TaF₇), the spectra are composed of the internal vibrations of the ammonium (NH₄⁺) and heptafluorotantalate(V) (TaF₇²⁻) ions, as well as the external or lattice modes, which involve the motions of these ions relative to one another in the crystal lattice.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The analysis of ammonium heptafluorotantalate(V) would reveal distinct absorption bands corresponding to the vibrations of its constituent ions.

The spectrum is largely characterized by the internal modes of the tetrahedral NH₄⁺ cation and the TaF₇²⁻ anion. The NH₄⁺ ion exhibits fundamental vibrations, including symmetric and asymmetric N-H stretching modes and N-H bending modes. nih.govmdpi.com The N-H stretching vibrations typically appear in the high-frequency region of the spectrum, often between 2800 cm⁻¹ and 3300 cm⁻¹. nih.gov For instance, in similar ammonium-containing compounds, bands around 2982 cm⁻¹ and 3190 cm⁻¹ have been assigned to the symmetric (ν₁) and asymmetric (ν₃) stretching vibrations of the ammonium ion, respectively. mdpi.com The bending vibrations of the NH₄⁺ ion are found at lower wavenumbers, with the asymmetric bending mode (ν₄) appearing around 1432 cm⁻¹. mdpi.com

The TaF₇²⁻ anion vibrations involve the stretching and bending of the Ta-F bonds. Based on studies of analogous compounds like potassium heptafluorotantalate (K₂TaF₇), strong IR absorption peaks related to Ta-F vibrations are expected. nih.govnih.gov Key IR absorption peaks for the TaF₇²⁻ anion have been identified at approximately 285, 315, and 530 cm⁻¹. nih.govsemanticscholar.org These bands are attributed to complex stretching and bending modes of the TaF₇ polyhedra. nih.govnih.gov

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Due to different selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. nih.gov

The internal modes of the NH₄⁺ and TaF₇²⁻ ions are also observable in the Raman spectrum. For the ammonium ion, symmetric stretching (ν₁) typically produces a strong Raman signal. mdpi.com In ammoniovoltaite, a related compound, the symmetric N-H stretch appears at 2954 cm⁻¹ and the asymmetric stretch at 3194 cm⁻¹. mdpi.com

Raman spectroscopy is particularly effective for studying the low-frequency lattice modes of the crystal. nih.gov These modes, which appear below 400 cm⁻¹, correspond to the translational and rotational motions of the NH₄⁺ and TaF₇²⁻ ions within the crystal lattice. Studies on ammonium halides have shown how the analysis of the temperature dependence of these lattice modes can provide information about phase transitions. nih.gov For the TaF₇²⁻ anion, vibrational modes have been identified in analogous compounds in the regions of 60-85 cm⁻¹ (rotational modes), 94-163 cm⁻¹ (translational modes), and higher frequencies for bending and stretching. semanticscholar.org

A definitive assignment of all vibrational modes for (NH₄)₂TaF₇ requires specific experimental data for the compound, often supported by theoretical calculations such as Density Functional Theory (DFT). nih.govnih.gov However, by combining data from analogous compounds containing NH₄⁺ and TaF₇²⁻ ions, a tentative assignment can be constructed. The vibrations can be classified into internal modes of the cation and anion, and external lattice modes. nih.govnih.gov

Below is a data table summarizing the expected vibrational modes and their approximate peak positions based on published data for analogous materials.

| Vibrational Mode | Ion | Approximate IR Peak (cm⁻¹) | Approximate Raman Peak (cm⁻¹) | Description | Reference |

| ν₁ (N-H) | NH₄⁺ | 2982 | 2954 | Symmetric Stretch | mdpi.com |

| ν₃ (N-H) | NH₄⁺ | 3190 | 3194 | Asymmetric Stretch | mdpi.com |

| ν₄ (N-H) | NH₄⁺ | 1432 | 1453 | Asymmetric Bend | mdpi.com |

| ν₂ (N-H) | NH₄⁺ | 1694 | 1544 | Symmetric Bend | mdpi.com |

| Ta-F Modes | TaF₇²⁻ | 530 | - | Stretching/Bending | nih.govsemanticscholar.org |

| Ta-F Modes | TaF₇²⁻ | 315 | - | Stretching/Bending | nih.govsemanticscholar.org |

| Ta-F Modes | TaF₇²⁻ | 285 | - | Stretching/Bending | nih.govsemanticscholar.org |

| Lattice Modes | NH₄⁺/TaF₇²⁻ | ~159 | 60-163 | Translational/Rotational | semanticscholar.orgnih.gov |

Note: Peak positions are approximate and compiled from studies on analogous compounds such as ammoniovoltaite and potassium heptafluorotantalate. The exact wavenumbers for (NH₄)₂TaF₇ may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for investigating the local chemical environment, structure, and dynamics of atomic nuclei. For ammonium heptafluorotantalate(V), NMR can be applied in both solid and solution states to probe the behavior of different ions.

In the solid state, ¹⁹F NMR spectroscopy can be used to study the dynamics of the TaF₇²⁻ anion. The shape and width of the ¹⁹F NMR signal are sensitive to the motion of the anion. At low temperatures, where the anion is static or undergoing slow reorientation, a broad NMR signal is expected. As the temperature increases, the TaF₇²⁻ anions may begin to reorient within the crystal lattice. This motion averages the dipolar interactions between fluorine nuclei, leading to a narrowing of the NMR line.

By analyzing the ¹⁹F NMR line shape and relaxation times (such as T₁ and T₂) as a function of temperature, it is possible to determine the type of reorientational motion (e.g., rotation about a specific symmetry axis), its activation energy, and the timescale of these dynamic processes. Similar studies on other complex fluoride (B91410) anions have successfully characterized such dynamic behavior.

In solution, NMR techniques can quantify the extent of ion-pairing between the NH₄⁺ cation and the TaF₇²⁻ anion. The formation of ion pairs is crucial in processes like selective separations and catalysis. digitellinc.com A combination of electrophoretic NMR (eNMR) and diffusion NMR (dNMR) can be particularly insightful. nih.gov

Diffusion NMR measures the translational motion of ions, providing their self-diffusion coefficients. In the absence of strong interactions, ions diffuse independently. However, the formation of an ion pair (NH₄⁺···TaF₇²⁻) results in a new entity with a different diffusion coefficient.

Electrophoretic NMR measures the velocity of an ion in an electric field, which is related to its effective charge. nih.gov By measuring the average charge carried by the ions in solution, one can directly quantify the degree of ion pairing. For instance, if the TaF₇²⁻ anion forms a neutral ion pair with two NH₄⁺ cations, its effective charge as measured by eNMR would approach zero. These methods allow for a quantitative assessment of the strength and stoichiometry of ion-ion interactions in a given solvent. nih.gov

Ancillary Spectroscopic Methods in Fluorotantalate Research

UV-Vis Spectroscopy for Anionic Species Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic properties and behavior of the heptafluorotantalate anion, [TaF₇]²⁻, in solution. The technique measures the absorption of UV or visible light by a sample, which corresponds to electronic transitions within the molecule or ion. For transition metal complexes like [TaF₇]²⁻, these spectra are influenced by the metal's d-orbitals and charge-transfer phenomena.

The electronic spectrum of the [TaF₇]²⁻ anion itself is not extensively detailed in isolation in readily available literature, as its primary absorption bands lie in the deep UV region. However, its behavior upon interaction with other species is a subject of study. When the [TaF₇]²⁻ anion is used as a precursor in the synthesis of other tantalum complexes, such as tantalum(V)-β-diketonates, UV-Vis spectroscopy can elucidate the complexation process. For instance, in the formation of Tantalum(V)-hexafluoroacetylacetonate (TaHFA) from a [TaF₇]²⁻ solution, the UV-Vis spectrum shows a shift in the absorption band corresponding to the π-π* electronic transition of the ligand upon complexation with the Ta(V) ion. researchgate.net The band at 303 nm in the pure ligand is observed to shift to a longer wavelength (red-shift) after forming the complex with tantalum. researchgate.net This shift indicates a change in the electronic environment of the ligand due to its coordination to the tantalum center, providing evidence of successful complex formation.

The study of different ionic forms of molecules in solution provides a framework for understanding the potential spectral behavior of fluorotantalate species. researchgate.net The absorption spectrum of an anionic species can be distinctly different from its neutral or cationic counterparts, and these differences can be rationalized using theoretical models like Time-Dependent Density Functional Theory (TD-DFT). researchgate.net While specific studies applying this to [TaF₇]²⁻ are not prominent, the principle remains that changes in the solution's pH or the presence of interacting species can alter the electronic structure and, consequently, the UV-Vis spectrum of the anion.

Table 1: UV-Vis Absorption Data for a Tantalum(V) Complex Derived from [TaF₇]²⁻

| Compound | Ligand Absorption (nm) | Complex Absorption (nm) | Shift on Complexation |

| TaHFA | 303 | Red-shifted from 303 | > 0 |

| Data derived from the study of Tantalum(V)-hexafluoroacetylacetonate (TaHFA) synthesis. researchgate.net |

Applications of Atomic Absorption Spectrometry for Tantalum Quantification

Atomic Absorption Spectrometry (AAS) is a highly sensitive and precise analytical technique used for the quantitative determination of specific elements, including tantalum. measurlabs.com The method relies on the principle that atoms in a gaseous state absorb light at wavelengths characteristic to that element. measurlabs.com For tantalum analysis, a specialized variant, Flame Atomic Absorption Spectrometry (FAAS), is often employed.

The quantification of tantalum in samples containing ammonium heptafluorotantalate(V) requires careful sample preparation. Due to the compound's nature and the stability of tantalum, dissolution is typically achieved using strong acids. Hydrofluoric acid (HF) is essential to bring tantalum into solution and maintain its stability as a fluoride complex. unt.eduvictory4.co.uk A mixture of hydrofluoric acid and sulfuric acid is a common leaching agent for tantalum ores to produce the soluble heptafluorotantalate species. wikipedia.org

A critical aspect of tantalum analysis by FAAS is overcoming chemical interferences. The presence of elements like aluminum and silicon can affect the atomization of tantalum in the flame. To counteract this, a high-temperature nitrous oxide-acetylene flame is necessary to provide sufficient energy to dissociate the refractory tantalum compounds. unt.edu Furthermore, the addition of a releasing agent, such as aluminum at concentrations of around 2000 µg/mL, has been shown to improve the linearity and accuracy of tantalum determination. unt.edu Solvent extraction can also be employed as a pre-concentration step or to remove interfering matrix components. Tantalum as the fluoride complex can be extracted from an acidic medium (e.g., sulfuric and hydrofluoric acid) into an organic solvent like methyl isobutyl ketone (MIBK). unt.edunih.gov

The precision of the AAS method for tantalum has been demonstrated in various studies. For example, analysis of multiple tantalum-sample solutions showed a standard deviation of just 2% of the average absorbance, highlighting the method's reliability. victory4.co.uk Modern AAS instruments, sometimes coupled with atom trapping techniques like a slotted quartz tube (SQT), can achieve very low detection limits, pushing quantification down to the ng/mL level. nih.gov

Table 2: Typical Parameters for Tantalum Analysis by Flame AAS

| Parameter | Condition | Purpose/Note |

| Flame Type | Nitrous oxide-acetylene | Provides high temperature needed to atomize refractory tantalum compounds. unt.edu |

| Sample Preparation | Dissolution in HF/H₂SO₄ | Ensures complete dissolution and stability of tantalum as [TaF₇]²⁻. unt.eduwikipedia.org |

| Interference Suppressant | Addition of Aluminum (~2000 µg/mL) | Overcomes chemical interference and improves linearity. unt.edu |

| Extraction Solvent | Methyl isobutyl ketone (MIBK) | Used for solvent extraction to pre-concentrate tantalum and remove matrix effects. unt.edunih.gov |

Applications

Precursor for Tantalum Pentoxide

One of the most significant applications of ammonium (B1175870) heptafluorotantalate(V) is its use as a precursor for the synthesis of tantalum pentoxide (Ta₂O₅). vulcanchem.com Tantalum pentoxide is a highly sought-after material in the electronics industry due to its high dielectric constant, making it an excellent insulator in capacitors. The thermal decomposition of ammonium heptafluorotantalate(V) provides a reliable method for producing thin films of high-purity tantalum pentoxide, which are essential for manufacturing high-performance electronic components used in devices like mobile phones and computers.

Role in Materials Science

In the broader field of materials science, ammonium heptafluorotantalate(V) serves as a versatile starting material. It is utilized in the doping of conductive polymers, such as polypyrrole, to enhance their electrical conductivity. This application is crucial for the development of advanced electronic and optoelectronic devices. Furthermore, its use has been explored in the creation of fluorinated catalysts, which can offer improved efficiency and selectivity in various chemical reactions. The ability to generate different forms of the material, including nanopowders, opens up possibilities for its use in nanotechnology and other cutting-edge research areas. vulcanchem.com

Industrial Production Pathways for Ammonium Heptafluorotantalate(V)

The industrial manufacturing of ammonium heptafluorotantalate(V) is intrinsically linked to the extraction and purification of tantalum from its primary ores. vulcanchem.com The process is designed to handle large volumes and efficiently separate tantalum from niobium, a chemically similar element with which it commonly co-occurs in nature. wikipedia.org

The primary industrial route begins with the processing of tantalum-bearing ores, such as tantalite and columbite. vulcanchem.comwikipedia.org The initial step involves leaching the ore with a potent mixture of hydrofluoric acid (HF) and a strong mineral acid like sulfuric acid or hydrochloric acid. wikipedia.org This aggressive chemical treatment dissolves the tantalum content of the ore, converting it into the water-soluble complex acid, hydrogen heptafluorotantalate (H₂[TaF₇]). vulcanchem.comwikipedia.org A simplified representation of this reaction, using tantalum pentoxide (Ta₂O₅) as a proxy for the ore's tantalum content, is as follows:

Ta₂O₅ + 14 HF → 2 H₂[TaF₇] + 5 H₂O wikipedia.org

Following the leaching stage, the resulting acidic solution, rich in tantalum and niobium fluoride (B91410) complexes, undergoes purification, often through liquid-liquid extraction using organic solvents like methyl isobutyl ketone (MIBK) or cyclohexanone. wikipedia.org This step effectively separates the tantalum from niobium and other metallic impurities. wikipedia.org The purified solution of H₂[TaF₇] is then neutralized with an ammonium precursor, typically aqueous ammonia (B1221849) (NH₄OH), to precipitate the desired product, ammonium heptafluorotantalate(V). wikipedia.org

Hydrofluoric acid is the cornerstone reagent in the industrial hydrometallurgy of tantalum due to its unique ability to break down the refractory tantalum minerals and form stable fluorocomplexes. wikipedia.org Its use allows for the effective solubilization of tantalum from the ore matrix. wikipedia.org

Ammonium precursors are essential in the final precipitation stage. The choice of an ammonium compound, such as ammonia, is critical for selectively precipitating the heptafluorotantalate anion from the purified acidic solution. The world's largest ammonia production facilities, like the CF Industries complex in Donaldsonville, Louisiana, utilize the Haber-Bosch process to synthesize ammonia from nitrogen and hydrogen, ensuring a steady supply for various industrial applications, including the production of ammonium-based chemicals. cfindustries.com

Laboratory-Scale Synthetic Routes for Ammonium Heptafluorotantalate(V)

For research and smaller-scale applications, alternative synthetic methods have been developed. These routes often prioritize higher purity, specific crystalline forms, or the avoidance of highly hazardous reagents like concentrated hydrofluoric acid. americanelements.comvulcanchem.com

A common laboratory method involves the direct reaction of tantalum pentoxide (Ta₂O₅) with ammonium bifluoride (NH₄HF₂). researchgate.net Ammonium bifluoride serves as a safer and more manageable fluorinating agent compared to anhydrous hydrogen fluoride or fluorine gas. researchgate.netchemkraft.ir The reaction is typically carried out at elevated temperatures. mdpi.com Studies on the analogous reaction of niobium pentoxide with ammonium bifluoride have been conducted to understand the intermediate products and formation temperatures, providing insight into the tantalum system. researchgate.net

An analogous reaction for the synthesis of potassium heptafluorotantalate suggests the following stoichiometry for the ammonium salt:

Ta₂O₅ + 4 NH₄HF₂ + 6 HF → 2 (NH₄)₂TaF₇ + 5 H₂O vulcanchem.com

This method highlights a move towards using bifluoride salts as effective fluorinating agents in solid-state or high-temperature reactions. researchgate.net

| Parameter | Condition | Reference |

| Starting Materials | Tantalum Pentoxide (Ta₂O₅), Ammonium Bifluoride (NH₄HF₂) | researchgate.net |

| Fluorinating Agent | Ammonium Bifluoride (NH₄HF₂) | researchgate.netchemkraft.ir |

| Temperature | Elevated temperatures, e.g., 200 °C for analogous ore processing | mdpi.com |

| Advantage | Safer alternative to hydrofluoric acid | researchgate.net |

Interactive Data Table: Parameters for the Synthesis from Tantalum Pentoxide.

The synthesis of ammonium heptafluorotantalate(V) can be inferred from the well-established chemistry of other heptafluorotantalate salts, particularly potassium heptafluorotantalate (K₂TaF₇). vulcanchem.com In the Marignac process, a historical method for separating tantalum and niobium, the mixture of H₂[TaF₇] and H₂[NbOF₅] was treated with a potassium salt to fractionally crystallize K₂TaF₇, exploiting its lower solubility in water. wikipedia.org

An analogous approach for the ammonium salt would involve the reaction of a purified hydrogen heptafluorotantalate solution with an appropriate ammonium salt, such as ammonium chloride, to precipitate (NH₄)₂TaF₇. This method is similar to a process used for producing ammonium metavanadate, where ammonium chloride is added to a purified vanadium solution to induce precipitation. google.com

| Starting Material | Precipitating Agent | Product | Basis of Analogy | Reference |

| Hydrogen Heptafluorotantalate (H₂[TaF₇]) | Potassium Fluoride (KF) | Potassium Heptafluorotantalate (K₂TaF₇) | Marignac Process | wikipedia.org |

| Hydrogen Heptafluorotantalate (H₂[TaF₇]) | Ammonium Salt (e.g., NH₄Cl) | Ammonium Heptafluorotantalate(V) ((NH₄)₂TaF₇) | Inferred Analogy | vulcanchem.comgoogle.com |

| Acidic Vanadyl Solution | Ammonium Chloride (NH₄Cl) | Ammonium Metavanadate | Precipitation Method | google.com |

Interactive Data Table: Comparison of Analogous Precipitation Routes.

Significant research has focused on developing HF-free or HF-reduced methods for tantalum processing to enhance safety and reduce environmental impact. mdpi.com One prominent alternative involves using ammonium bifluoride (NH₄HF₂) as the primary fluorinating agent in conjunction with sulfuric acid for leaching tantalum from ores. mdpi.com Research has demonstrated that a high degree of tantalum extraction (around 94%) can be achieved by heating the ore with ammonium bifluoride at 200 °C, followed by leaching with sulfuric acid. mdpi.com This approach significantly reduces the reliance on large quantities of highly corrosive hydrofluoric acid. researchgate.net While these studies often aim to produce potassium heptafluorotantalate or tantalum oxide as the final product, the underlying principle of using ammonium bifluoride to create the tantalum fluoride complex in solution is directly applicable to the synthesis of ammonium heptafluorotantalate(V) by adjusting the subsequent precipitation steps. mdpi.com

Advanced Approaches in Ammonium Heptafluorotantalate(V) Synthesis

Hydrothermal Methods for Related Tantalum Oxide Fluorides

Hydrothermal synthesis is a method of producing crystalline materials from aqueous solutions under high temperature and pressure. While direct hydrothermal synthesis of pure ammonium heptafluorotantalate(V) is not extensively documented, the technique has been successfully applied to related tantalum compounds, providing a strong basis for its potential application.

Research has demonstrated that hydrothermal conditions are highly effective for synthesizing various tantalum oxide and tantalate nanostructures. rsc.org For instance, the morphology of tantalum-based nanoparticles can be precisely controlled by adjusting the pH of the reaction medium; particle agglomerates may form in acidic conditions, nanorods at neutral pH, and cubic tantalate particles in basic media. rsc.org This pH-dependent synthesis highlights the tunability of the hydrothermal approach.

The chemical foundation for using hydrothermal methods for fluoride-containing tantalum compounds is well-established. Studies confirm that pentavalent tantalum, Ta(V), readily forms stable fluoridotantalate complexes, including the heptafluorotantalate anion ([TaF₇]²⁻), in fluoride-rich hydrothermal environments at temperatures up to at least 400°C. semanticscholar.orgresearchgate.net In the presence of hydrofluoric acid (HF) under hydrothermal conditions, tantalum pentoxide (Ta₂O₅) dissolves to form soluble [TaF₇]²⁻ complexes, which can then react with other species in the solution. researchgate.net

Furthermore, the selective synthesis of other ammonium-containing compounds, such as ammonium vanadates, has been achieved using hydrothermal techniques. researchgate.net In these systems, controlling parameters like temperature and the ratio of reactants allows for the targeted production of specific ammonium vanadate (B1173111) phases. researchgate.net This success provides a strong procedural analogue, suggesting that a carefully controlled hydrothermal reaction involving appropriate sources of tantalum, fluoride, and ammonium ions could selectively yield crystalline ammonium heptafluorotantalate(V).

Table 1: Examples of Hydrothermal Synthesis of Related Tantalum Compounds

| Precursor(s) | Key Reagents/Conditions | Product(s) | Key Finding | Reference(s) |

| Tantalum Foil | Hydrofluoric Acid (HF) | Soluble [TaF₇]²⁻ complexes, subsequently Ta₂O₅ | Demonstrates the formation of the heptafluorotantalate anion from a tantalum source in the presence of HF under hydrothermal conditions. | researchgate.net |

| Tantalum Pentoxide (Ta₂O₅) | Alkali metal hydroxides (NaOH, KOH, etc.) | Ta₂O₅ nanorods, MTaO₃ nanocubes (M=Na, K, Rb) | Product morphology is highly dependent on the pH of the hydrothermal medium. | rsc.org |

| Tantalum Pentoxide (Ta₂O₅) | Polyethylene Glycol (PEG), Sr(OH)₂ | Phase-pure Ta₂O₅ nanorods | The use of a guiding agent (PEG) allows for the formation of controlled nanorod morphology. | researchgate.net |

| Vanadium Pentoxide (V₂O₅) | Formamide (source of ammonium ions) | Selective formation of different ammonium vanadates | Provides an analogy for the selective synthesis of ammonium-containing compounds via hydrothermal control of temperature and reagent ratios. | researchgate.net |

Controlled Crystallization Techniques

Controlled crystallization focuses on manipulating the process of crystal formation from a solution to govern the size, shape, purity, and structural characteristics of the final product. This is particularly relevant for ammonium heptafluorotantalate(V), which can be manufactured in various forms, including standard crystalline material, high-purity variants, and powders with specific particle sizes like submicron or nanopowder formulations. vulcanchem.com

One effective strategy for controlling crystallization is the intentional introduction of specific ions or "impurities" that can influence the nucleation and growth processes. Research on the crystallization of cobalt sulfate (B86663) hexahydrate from aqueous solutions provides a clear example of this principle. mdpi.com The addition of ammonium ions (NH₄⁺) to the cobalt sulfate solution was found to directly impact the crystallization process.

Key findings from this research include:

Altered Growth Rate: The presence of ammonium ions influenced the crystal growth rate. mdpi.com

Structural Modification: At a sufficiently high concentration (5 g/L), the addition of ammonium led to the formation of a new, different crystal structure known as Tutton's salt (ammonium cobalt sulfate hexahydrate). mdpi.com

Competitive Interaction: The observed effects were attributed to the competitive interaction between ammonium ions and the cobalt aquo complex for binding with sulfate ions, which in turn modifies the crystallization activation energy. mdpi.com

This study demonstrates that the presence of the ammonium ion can be a critical control parameter in a crystallization system. mdpi.com By analogy, in the preparation of ammonium heptafluorotantalate(V), precise control of the concentrations of ammonium and heptafluorotantalate ions, along with parameters like temperature, cooling rate, and solvent composition, could be used to direct the crystallization towards a desired particle size distribution and morphology.

Table 2: Effect of Ammonium Ion Additive on Cobalt Sulfate Crystallization

| NH₄⁺ Ion Concentration (g/L) | Effect on Crystal Growth | Resulting Crystal Structure | Reference |

| 0 | Baseline | Cobalt Sulfate Hexahydrate | mdpi.com |

| 1.25 - 3.75 | Reduced growth rate | Cobalt Sulfate Hexahydrate | mdpi.com |

| 5.0 | Increased growth rate | Ammonium Cobalt Sulfate Hexahydrate (Tutton's Salt) | mdpi.com |

Thermodynamic and Kinetic Aspects of Decomposition

Mechanistic Studies of Thermal Decomposition of Ammonium (B1175870) Heptafluorotantalate(V)

The decomposition of ammonium heptafluorotantalate(V) is a complex solid-state reaction involving multiple steps, the nature of which can be influenced by various experimental conditions.

The initial step in the thermal decomposition of many ammonium salts is believed to be a proton transfer from the ammonium cation (NH₄⁺) to the anion. rsc.orgcam.ac.uk In the case of ammonium heptafluorotantalate(V), this would involve the transfer of a proton to the heptafluorotantalate anion (TaF₇²⁻). This mechanism is considered a key aspect of the low-temperature decomposition of compounds like ammonium perchlorate (B79767). cam.ac.uk The proton transfer hypothesis suggests that the process is initiated by the formation of ammonia (B1221849) (NH₃) and a protonated anionic species. rsc.org For (NH₄)₂TaF₇, this can be represented as:

(NH₄)₂TaF₇(s) ⇌ NH₄⁺(s) + NH₃(g) + HTaF₇⁻(s)

This initial step is often reversible, and the subsequent decomposition is driven by the breakdown of the protonated intermediate. In some systems, this proton transfer is facilitated at crystal defects, such as dislocations. cam.ac.uk

Following the initial proton transfer, the decomposition proceeds through a series of intermediate species, culminating in the final tantalum-containing product. While specific studies on (NH₄)₂TaF₇ are limited, research on similar ammonium fluorometallates and other ammonium salts provides insight into the likely intermediates and gaseous products.

The primary gaseous effluents expected from the decomposition of ammonium heptafluorotantalate(V) are ammonia (NH₃) and hydrogen fluoride (B91410) (HF). The decomposition likely proceeds through several stages, with the formation of intermediate ammonium fluoro-tantalates with a lower NH₃/HF ratio, eventually leading to tantalum pentafluoride (TaF₅). The TaF₅ can then either sublimate or react with residual water vapor to form tantalum oxides or oxyfluorides.

In analogous systems, such as the thermal decomposition of ammonium hexachloroplatinate ((NH₄)₂[PtCl₆]), intermediate products like platinum(II) ammine chlorides (Pt(NH₃)₂Cl₂) and platinum(II) chloride (PtCl₂) have been identified. researchgate.net Similarly, for ammonium metavanadate (NH₄VO₃), intermediates such as (NH₄)₂V₄O₁₁ and NH₄V₃O₈ are formed. scirp.org By analogy, the decomposition of (NH₄)₂TaF₇ may involve the formation of compounds like NH₄TaF₆.

The table below summarizes potential and confirmed intermediate species and gaseous effluents from the decomposition of various ammonium salts, providing a basis for understanding the decomposition of (NH₄)₂TaF₇.

| Compound | Intermediate Species | Gaseous Effluents |

| Ammonium Heptafluorotantalate(V) (Predicted) | NH₄TaF₆, TaF₅ | NH₃, HF |

| Ammonium Hexachloroplatinate ((NH₄)₂[PtCl₆]) researchgate.net | Pt(NH₃)₂Cl₂, PtCl₂ | NH₃, HCl |

| Ammonium Metavanadate (NH₄VO₃) scirp.org | (NH₄)₂V₄O₁₁, NH₄V₃O₈ | NH₃, H₂O |

| Ammonium Perchlorate (NH₄ClO₄) kashanu.ac.ir | NH₃, HClO₄ (adsorbed) | N₂O, Cl₂, O₂, H₂O, HCl |

| Ammonium Dichromate ((NH₄)₂Cr₂O₇) doubtnut.com | Cr₂O₃ (final product) | N₂, H₂O |

This table includes data from analogous compounds to infer the likely decomposition products of Ammonium Heptafluorotantalate(V).

Environmental factors, such as the surrounding atmosphere and the physical confinement of the sample, play a significant role in the thermal decomposition kinetics of ammonium salts.

The composition of the carrier gas is a critical factor. scirp.orgresearchgate.net An inert atmosphere, such as argon or nitrogen, allows for the removal of gaseous products, which can drive the decomposition forward. In contrast, a reactive atmosphere can lead to different products. For instance, in the decomposition of ammonium heptamolybdate, an oxygen atmosphere leads to the formation of MoO₃, while an inert or hydrogen atmosphere can result in reduced molybdenum oxides like Mo₄O₁₁ or MoO₂. researchgate.netresearchgate.net For (NH₄)₂TaF₇, decomposition in a water vapor-containing atmosphere would likely lead to the formation of tantalum oxyfluorides or oxides.

The confinement of the sample, such as using a capped versus an uncapped container, also significantly affects the decomposition pathway. scirp.orgresearchgate.net In a capped or restricted-flow system, the partial pressure of the gaseous products (e.g., NH₃) increases. scirp.org This can inhibit the forward reaction or promote side reactions. For example, in the decomposition of ammonium metavanadate, a capped cell leads to the formation of a reduced vanadium oxide due to the reaction between the initially formed V₂O₅ and the trapped ammonia. scirp.org A similar effect could be expected for (NH₄)₂TaF₇, where a high partial pressure of NH₃ could potentially lead to the formation of tantalum nitrides or oxynitrides at higher temperatures.

Kinetic Modeling and Analysis of Decomposition Processes

Kinetic analysis of solid-state reactions, such as the decomposition of ammonium heptafluorotantalate(V), is complex due to the involvement of multiple steps and phases.

The decomposition of ammonium salts often does not follow simple integer reaction orders. Instead, the kinetics are typically described by various solid-state reaction models. These models can be broadly categorized as nucleation-growth models (e.g., Avrami-Erofeev), phase boundary-controlled reactions (e.g., contracting sphere/cylinder), or diffusion-controlled models (e.g., Jander equation).

For example, the thermal decomposition of ammonium sulfate (B86663) has been shown to proceed through different mechanisms for each step, including phase boundary reaction models and nucleation-growth models. researchgate.net The decomposition of ammonium metavanadate has been successfully fitted using the Avrami-Erofeev model. scirp.org Without specific experimental data for (NH₄)₂TaF₇, it is reasonable to assume that its decomposition would also be best described by one or a combination of these solid-state kinetic models. The rate of decomposition will be dependent on temperature, following the Arrhenius equation, and may also depend on the partial pressure of the gaseous products, as discussed previously.

The apparent activation energy (Ea) is a key parameter derived from kinetic studies that provides insight into the energy barrier of the rate-limiting step of the decomposition process. Isoconversional methods are often employed to determine the activation energy for complex solid-state reactions, as the activation energy can vary with the extent of conversion (α). scirp.orgresearchgate.net

Studies on ammonium perchlorate have shown that the effective activation energy is a composite value that depends on the activation energies of elementary steps and their relative contributions, which can be influenced by experimental conditions like temperature and pressure. utah.edu For ammonium metavanadate, the apparent activation energy was found to decrease with the extent of conversion in an uncapped cell, suggesting a reversible reaction where the buildup of gaseous products lowers the effective activation energy. scirp.orgresearchgate.net

The table below presents a summary of kinetic models and activation energies for the decomposition of several ammonium salts. It is important to note that no specific values for ammonium heptafluorotantalate(V) are available in the reviewed literature.

| Compound | Kinetic Model(s) | Apparent Activation Energy (Ea) | Notes |

| Ammonium Heptafluorotantalate(V) | Not available | Not available | Data not found in the public domain. |

| Ammonium Metavanadate (NH₄VO₃) scirp.org | Avrami-Erofeev | ~133-156 kJ/mol | Varies with extent of conversion and confinement. |

| Ammonium Sulfate ((NH₄)₂SO₄) researchgate.net | Phase boundary, Avrami-Erofeev, Diffusion | 110-161 kJ/mol | Different mechanism and Ea for each decomposition step. |

| Ammonium Perchlorate (NH₄ClO₄) rsc.org | Avrami-Erofeev, Contracting volume | ~111-142 kJ/mol (26.6-33.9 kcal/mol) | Varies with temperature range (low vs. high). |

This table highlights the lack of specific kinetic data for Ammonium Heptafluorotantalate(V) and provides data from analogous compounds for comparative purposes.

Solid-State Products and Post-Decomposition Structural Evolution

The thermal decomposition of ammonium heptafluorotantalate(V) is not a simple, one-step process. Instead, it proceeds through a series of intermediate compounds before yielding the final tantalum-containing product. The exact nature of these intermediates and the final solid residue is highly dependent on the experimental conditions, most notably the temperature and the composition of the furnace atmosphere.

Studies on analogous compounds, such as ammonium heptafluorozirconate ((NH₄)₃ZrF₇), provide valuable insights. The decomposition of (NH₄)₃ZrF₇ occurs in distinct stages, initially forming ammonium hexafluorozirconate ((NH₄)₂ZrF₆), followed by ammonium pentafluorozirconate (NH₄ZrF₅), and ultimately zirconium tetrafluoride (ZrF₄). This step-wise loss of ammonia and hydrogen fluoride is a common theme in the decomposition of complex ammonium fluoride salts.

While specific, detailed studies on the thermal decomposition of ammonium heptafluorotantalate(V) are not as prevalent in publicly available literature, the general principles observed for similar compounds can be applied. The decomposition is expected to initiate with the loss of ammonia (NH₃) and hydrogen fluoride (HF) molecules.

Detailed Research Findings:

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to elucidate the decomposition pathway. For instance, the thermal decomposition of ammonium metavanadate has been shown to be highly sensitive to the experimental setup, where different intermediates are formed in open versus capped containers, highlighting the influence of the partial pressure of the gaseous decomposition products.

In the case of ammonium heptafluorotantalate(V), a hypothetical decomposition pathway, based on analogous systems, can be proposed. The initial stage would likely involve the formation of ammonium hexafluorotantalate ((NH₄)TaF₆) through the loss of one mole of ammonia. Further heating would lead to the sequential loss of the remaining ammonium and fluoride ions, potentially forming various intermediate tantalum oxyfluorides or fluorides.

The final solid product is heavily influenced by the presence of oxygen. In an inert atmosphere, the final product is likely to be tantalum pentoxide (Ta₂O₅), potentially with some residual fluorine. In a reactive atmosphere, such as in the presence of water vapor, the formation of tantalum oxides is also expected.

The structural evolution following decomposition is a key area of interest. X-ray diffraction (XRD) is the primary tool used to identify the crystalline phases of the solid products at different temperatures. For example, in the study of the thermal decomposition of ammonium heptamolybdate, in-situ XRD was used to identify the formation of various crystalline molybdenum oxide phases as a function of temperature and atmosphere. A similar approach for ammonium heptafluorotantalate(V) would reveal the transformation from the initial crystalline structure to intermediate phases and finally to the crystalline structure of the end product.

The morphology and particle size of the final tantalum compound are also significantly affected by the decomposition conditions. The process can lead to the formation of fine powders with high surface areas, which is often a desirable characteristic for catalytic or electronic applications.

Below is a table summarizing the expected solid-state products at different stages of the thermal decomposition of ammonium heptafluorotantalate(V) based on analogous systems.

| Decomposition Stage | Plausible Solid-State Product | Expected Structural Characteristics |

| Initial | Ammonium heptafluorotantalate(V) ((NH₄)₂TaF₇) | Crystalline solid |

| Intermediate | Ammonium hexafluorotantalate ((NH₄)TaF₆) | Crystalline intermediate |

| Intermediate | Tantalum ammonium fluoride complexes | Potentially amorphous or poorly crystalline |

| Final (Inert Atmosphere) | Tantalum pentoxide (Ta₂O₅) with possible fluoride impurities | Crystalline or amorphous oxide |

| Final (Reactive Atmosphere) | Tantalum pentoxide (Ta₂O₅) / Tantalum oxyfluorides | Crystalline oxides/oxyfluorides |

It is important to note that the specific temperatures for these transitions and the exact composition of the intermediate and final products for ammonium heptafluorotantalate(V) require dedicated experimental investigation. The provided information is based on well-studied analogous compounds and general principles of solid-state decomposition.

Solution Chemistry and Complexation Behavior of Ammonium Heptafluorotantalate V

The behavior of ammonium (B1175870) heptafluorotantalate(V) in solution is dictated by a complex interplay of equilibria involving the tantalum center, fluoride (B91410) ions, and the ammonium counter-ion. Understanding its solution chemistry is critical for its application in synthesis and materials science.

Applications in Materials Science and Chemical Synthesis

Precursor for Tantalum Metal and Alloy Production.vulcanchem.combenchchem.com

Ammonium (B1175870) heptafluorotantalate(V) is a key player in the hydrometallurgical refining of tantalum. It is also instrumental in the synthesis of high-purity tantalum powder, a critical component in the manufacturing of electronic components like capacitors.

The industrial extraction and purification of tantalum from its ores, such as tantalite and columbite, typically involve a hydrometallurgical process. tanb.org In this process, the ores are treated with a mixture of hydrofluoric and sulfuric acids at elevated temperatures. tanb.org This digestion dissolves the tantalum and niobium values as complex fluorides. tanb.org

Solvent extraction, often using methyl isobutyl ketone (MIBK), is then employed to separate the tantalum and niobium from impurities. tanb.orggoogle.com The tantalum is selectively extracted into the organic phase. google.com While potassium chloride is often used to precipitate potassium heptafluorotantalate (K₂TaF₇), ammonium heptafluorotantalate(V) can also be formed and utilized in similar purification pathways. vulcanchem.comtanb.org The use of ammonium compounds in these processes is a known route for producing tantalum compounds. vulcanchem.com

A method for purifying tantalum involves dissolving a tantalum compound in hydrofluoric acid and then using a water-insoluble quaternary ammonium compound to extract the tantalum. google.com The tantalum is then precipitated as tantalum hydroxide (B78521) by adjusting the pH with aqueous ammonia (B1221849) and subsequently calcined to produce high-purity tantalum pentoxide. google.com Another innovative method utilizes ammonium bifluoride as a safer and more economical fluoride (B91410) source instead of hydrofluoric acid to dissolve tantalum concentrates. google.com

Table 1: Comparison of Fluoride Sources in Tantalum Refining

| Feature | Hydrofluoric Acid (Conventional) | Ammonium Bifluoride (Alternative) |

|---|---|---|

| Safety | High risk, difficult to handle and store. | Safer and easier to handle and store. google.com |

| Cost | More expensive. | Approximately 70% less expensive in terms of fluorine value. google.com |

| Process | Dissolves tantalum ores to form soluble fluorides. tanb.org | Reacts with tantalum concentrate and sulfuric acid to form a solution containing tantalum values. google.com |

High-purity tantalum powder is crucial for manufacturing high-performance capacitors and other electronic components. imim.pl One method for producing this powder involves the reduction of tantalum compounds. While the direct reduction of ammonium heptafluorotantalate(V) is less common than the sodium reduction of potassium heptafluorotantalate (K₂TaF₇), it remains a potential pathway. refractorymetal.org

The preparation of high-purity tantalum powder with a purity of over 99.995% has been achieved through methods involving the deoxygenation and dehydrogenation of tantalum materials. google.com This process can yield tantalum powder with an average particle diameter of less than 25 μm and controlled levels of impurities like oxygen, nitrogen, and hydrogen. google.com The starting material for such purification processes can be tantalum powder produced by various methods, which are then further refined. google.com

Another approach to synthesizing fine tantalum powder is through the reduction of tantalum pentoxide (Ta₂O₅) with a reducing agent like magnesium. imim.pl This self-propagating high-temperature synthesis (SHS) method can produce tantalum powder with a purity of 99.98% and a particle size of 0.5 µm. imim.pl

Table 2: Properties of High-Purity Tantalum Powder

| Property | Value | Reference |

|---|---|---|

| Purity | > 99.995% (GDMS analysis) | google.com |

| Oxygen Content | ≤ 1000 ppm | google.com |

| Nitrogen Content | ≤ 50 ppm | google.com |

| Hydrogen Content | ≤ 20 ppm | google.com |

| Average Particle Diameter (D50) | < 25 μm | google.com |

Synthesis of Tantalum Oxides and Other Tantalum Compounds.vulcanchem.com

Ammonium heptafluorotantalate(V) serves as a valuable precursor for the synthesis of various tantalum compounds, most notably tantalum pentoxide (Ta₂O₅) and tantalum nitride (TaN). vulcanchem.com These materials possess unique properties that make them indispensable in electronics and other advanced applications.

Tantalum pentoxide is a white, inert material with a high refractive index and a high dielectric constant, making it ideal for optical coatings and capacitors. wikipedia.org Ammonium heptafluorotantalate(V) can be a precursor in the production of tantalum pentoxide. vulcanchem.com The synthesis route often involves the hydrolysis of the fluorotantalate complex. For instance, a pure tantalum hydrogen fluoride solution can be neutralized with aqueous ammonia to precipitate hydrated tantalum oxide, which is then calcined to form Ta₂O₅. wikipedia.org

This process can be represented by the following idealized equations: H₂[TaF₇] + 5H₂O + 7NH₃ → ½Ta₂O₅(H₂O)₅ + 7NH₄F. wikipedia.org Ta₂O₅(H₂O)₅ → Ta₂O₅ + 5H₂O. wikipedia.org

Tantalum pentoxide films can also be produced by techniques like metal-organic chemical vapor deposition (MOCVD), which involves the hydrolysis of volatile tantalum compounds. wikipedia.org

Tantalum nitride (TaN) is a hard, ceramic material with high thermal stability and corrosion resistance, finding use in microelectronics as a barrier layer and in wear-resistant coatings. princetonpowder.com While various methods exist for synthesizing tantalum nitride, including the nitridation of tantalum powder or the chemical vapor deposition from tantalum precursors, the use of ammonium heptafluorotantalate(V) as a direct precursor is less documented in readily available literature.

However, the synthesis of tantalum nitride nanopowder has been achieved through methods like the homogeneous reduction of tantalum chloride (TaCl₅) in liquid ammonia. ysxbcn.com This process yields amorphous tantalum nitride which crystallizes upon heating. ysxbcn.com Another method involves the nitridation of nanosized tantalum pentoxide under an ammonia flow. princetonpowder.comresearchgate.net Given that ammonium heptafluorotantalate(V) is a precursor to tantalum pentoxide, it indirectly plays a role in this synthesis pathway.

Table 3: Synthesis of Tantalum Nitride Nanopowder

| Synthesis Method | Precursor | Key Process Steps | Resulting Particle Size | Reference |

|---|---|---|---|---|

| Homogeneous Reduction | Tantalum Chloride (TaCl₅) | Reaction in liquid ammonia followed by heat treatment. | 20-50 nm | ysxbcn.com |

Role in Catalyst Systems and Supports.benchchem.com

Recent research has indicated the potential of ammonium heptafluorotantalate(V) as a support for fluorinated catalysts. These types of catalysts have shown promise in various chemical reactions. The unique properties of the compound may contribute to enhanced catalytic efficiency and selectivity in specific applications. While this is an emerging area of research, it highlights the expanding utility of ammonium heptafluorotantalate(V) beyond its traditional roles.

Function as a Fluoride Donor in Fluidized Bed Reactors

Ammonium heptafluorotantalate(V) is identified as an effective fluorinating or fluoriding agent, suitable for use in various chemical processes, including those carried out in fluidized bed reactors. gccpo.org Fluidized bed reactors are instrumental in industrial applications such as catalyst preparation and chemical vapor deposition (CVD) because they facilitate uniform temperature distribution and efficient gas-solid contact. electrochem.orgnih.gov In these reactors, a gas is passed through a solid material, like a catalyst support, at velocities high enough to make the solid behave like a fluid. electrochem.org

The primary function of a fluoride donor like (NH₄)₂TaF₇ in this context is often to modify the surface of a support material, such as silica (B1680970) or alumina, to enhance catalyst performance. gccpo.orggoogle.com The thermal decomposition of the ammonium salt within the reactor releases fluoride, which then reacts with the support material. This process, known as fluorination, can significantly improve catalyst productivity. gccpo.org Ammonium heptafluorotantalate(V) is listed among other ammonium fluoride salts used for this purpose, where its decomposition in a heated, fluidized bed leads to the creation of a fluorinated catalyst support. gccpo.orggoogle.com

Application in Electrocatalysts via Anion Intercalation (e.g., NiFe LDH)

Nickel-iron layered double hydroxides (NiFe-LDH) are recognized as highly effective and promising electrocatalysts, particularly for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. rsc.orgnih.gov The performance of these materials can be significantly enhanced by modifying their structure, such as through the intercalation of different anions into the interlayer spaces of the LDH structure. rsc.orgnih.govresearchgate.net

Table 1: Influence of Anion Intercalation on NiFe-LDH Properties

| Intercalated Anion | Effect on Interlayer Spacing | Impact on OER Performance | Reference |

|---|---|---|---|

| Nitrate (NO₃⁻) | Serves as a baseline for comparison. | Good activity, can be improved. | rsc.org |

| Carbonate (CO₃²⁻) | Decreases interlayer spacing compared to nitrate. | Reduces OER activity due to tighter packing. | rsc.org |

| Citrate | Induces partial exfoliation and expands interlayer space. | Significantly enhances OER activity by creating abundant active edge sites. | nih.gov |

| Fluoride (F⁻) | Modifies electronic structure and morphology. | Potential to enhance OER kinetics. | rsc.org |

| Permanganate/Peroxydisulphate | Acts as an oxidizing agent for contaminant degradation. | Enables the LDH to be used in environmental remediation. | mdpi.com |

Reagent in Diverse Inorganic and Organic Synthesis Reactions

Ammonium heptafluorotantalate(V) is a versatile reagent in both inorganic and organic synthesis. researchgate.netscispace.com Salts, in general, play a multitude of roles in chemical reactions, acting as catalysts, bases, acids, or phase transfer agents to improve yields and reaction times. scispace.com

In inorganic synthesis, (NH₄)₂TaF₇ serves primarily as a precursor for tantalum-containing materials. For instance, it is a key intermediate in the hydrometallurgical refining of tantalum from its ores. The compound can be synthesized by reacting tantalum pentoxide with ammonium bifluoride, a method that avoids the use of the more hazardous hydrofluoric acid.

In the realm of organic synthesis, while specific, widespread applications are less commonly documented than for other reagents, ammonium heptafluorotantalate(V) is recognized as part of the diverse family of ammonium salts used in synthetic chemistry. researchgate.netscispace.com Its relatives, like tantalum pentafluoride, are known to act as catalysts in various organic reactions. chemicalbook.comchemicalbook.com The reactivity of (NH₄)₂TaF₇ is primarily due to the heptafluorotantalate(V) anion and its ability to participate in fluoride exchange or act as a source of tantalum.

Utility in Analytical Chemistry Methodologies

In analytical chemistry, compounds with high purity and well-defined stoichiometry are essential for developing accurate and reliable methods. Ammonium heptafluorotantalate(V) can serve as a standard in quantitative analyses involving tantalum or fluoride. For example, it can be used to prepare standard solutions for calibration in instrumental techniques such as Inductively Coupled Plasma (ICP) spectroscopy for the determination of tantalum.

Furthermore, its components can be leveraged in various classical analytical methods. The fluoride ions can be detected and quantified using an ion-selective electrode, for which (NH₄)₂TaF₇ could provide the primary standard. The heptafluorotantalate anion could also potentially be used in gravimetric analysis by reacting it with a specific cation to form a precipitate of known composition. Although detailed methods specifying the use of ammonium heptafluorotantalate(V) are not extensively published, its chemical properties make it a suitable candidate for these applications within analytical methodologies. americanelements.comsigmaaldrich.com

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict and analyze the properties of complex materials like ammonium (B1175870) heptafluorotantalate(V).

DFT calculations are instrumental in simulating and interpreting the vibrational spectra of materials. By modeling the vibrational modes, a precise assignment of peaks in experimentally obtained Infrared (IR) and Raman spectra can be achieved.

For the closely related compound, potassium heptafluorotantalate (K₂TaF₇), first-principles DFT calculations have been used to simulate its vibrational spectrum. nih.gov A dynamics analysis of the vibrational modes allowed for the assignment of peaks in both IR and Raman spectra. nih.gov The study focused on identifying the strong IR absorption peaks related to the tantalum-containing anion. nih.gov The findings from such studies on the [TaF₇]²⁻ anion are highly relevant for understanding the spectra of (NH₄)₂TaF₇, as the anion's vibrational modes are a primary contributor. The methodology involves calculating the phonon modes, which reveals their frequency, symmetry, and polarization vectors. mdpi.com This allows for a definitive assignment of each spectral peak to a specific atomic motion within the crystal lattice. nih.gov

A theoretical study on K₂TaF₇ identified several key Ta-related vibrations. nih.gov The results demonstrated that IR and Raman active modes are fully complementary due to the symmetric center of the K₂TaF₇ primitive cell. nih.gov

Table 1: Assignment of Key Ta-Related IR Absorption Peaks in K₂TaF₇ based on DFT Simulations This table presents data for the analogous compound K₂TaF₇, which provides insight into the expected vibrational modes for the [TaF₇]²⁻ anion.

| Calculated Frequency (cm⁻¹) | Corresponding THz Frequency | Assignment / Vibrational Mode Character |

| 285 | 8.55 | Ta-related vibrations |

| 315 | 9.45 | Ta-related vibrations |

| 530 | 15.9 | Ta-related vibrations |

| Source: Computational Assignment of Tantalum-related Strong Absorption Peaks in the Infrared Spectrum of Potassium Heptafluorotantalate. nih.gov |

Lattice dynamics simulations, often performed in conjunction with DFT, are crucial for understanding the vibrational properties and structural stability of crystalline solids like ammonium heptafluorotantalate(V). These simulations model the collective vibrations of atoms in a crystal lattice as phonons.

The theoretical approach involves performing ab initio total-energy calculations, often using a plane-wave basis set and the generalized gradient approximation (GGA) for the exchange-correlation energy. mdpi.com By calculating the forces on the atoms, the dynamical matrix can be constructed, and the phonon dispersion curves and density of states can be obtained. mdpi.com Lattice-dynamic calculations of phonon modes at the zone center (Γ point) of the Brillouin zone provide the frequency of the normal modes, their symmetry, and their polarization vectors. mdpi.com This allows for the identification of the irreducible representations and character of the phonon modes, which directly correspond to the peaks observed in IR and Raman spectroscopy. mdpi.com Such studies are vital for characterizing materials, providing information complementary to structural methods like X-ray diffraction. mdpi.com

The reduction of the heptafluorotantalate anion, [TaF₇]²⁻, to tantalum metal is a process of significant industrial importance. DFT studies can elucidate the complex electron transfer mechanisms involved in these reactions. The process can occur through several pathways, including:

Concerted Proton-Coupled Electron Transfer (CPCET): A single kinetic step where electron and proton transfer occur simultaneously.

Electron Transfer followed by Proton Transfer (ET-PT): A stepwise process initiated by electron transfer.

Proton Transfer followed by Electron Transfer (PT-ET): A stepwise process initiated by proton transfer. nih.gov

DFT calculations are used to analyze the thermodynamic descriptors of these potential pathways, such as the free energies of reaction and activation barriers. nih.gov This analysis helps determine the most favorable reaction mechanism under specific conditions. For multi-center redox systems, the analysis can be complex due to interactions between the different centers. nih.gov In such cases, the relationship between observable macroscopic rate constants and the microscopic properties can be approximated using Marcus theory of electron transfer, providing a framework to understand the kinetics. nih.gov

Bond Energy Decomposition Analysis (EDA) is a computational method that dissects the total interaction energy between molecular fragments into physically meaningful components. unl.edunih.gov For ammonium heptafluorotantalate(V), EDA can be used to analyze the intermolecular forces between the ammonium cations (NH₄⁺) and the heptafluorotantalate anion ([TaF₇]²⁻).

The total interaction energy (ΔE_int) is typically decomposed as follows: ΔE_int = ΔE_elstat + ΔE_Pauli + ΔE_orb + ΔE_disp

ΔE_elstat (Electrostatic Interaction): Represents the classical electrostatic attraction or repulsion between the unperturbed charge distributions of the fragments. For (NH₄)₂TaF₇, this would be the strong attraction between the positively charged NH₄⁺ ions and the negatively charged [TaF₇]²⁻ anion.

ΔE_Pauli (Pauli Repulsion): This is a destabilizing term arising from the quantum mechanical principle of Pauli exclusion, which prevents electrons of the same spin from occupying the same space. It is a short-range repulsion term.

ΔE_orb (Orbital Interaction): This stabilizing term accounts for charge transfer (electron donation from occupied orbitals of one fragment to unoccupied orbitals of another) and polarization (mixing of occupied and unoccupied orbitals on the same fragment). scm.com

ΔE_disp (Dispersion Energy): This is a stabilizing term that accounts for long-range electron correlation effects, commonly known as van der Waals forces.

The EDA-NOCV (Natural Orbitals for Chemical Valence) method is an advanced variation that focuses on the process of bond formation between the interacting species, providing detailed insights into the covalent character of the interactions. rsc.orgresearchgate.net

Table 2: Conceptual Bond Energy Decomposition for (NH₄)₂TaF₇ This table illustrates the components of an EDA calculation and their chemical meaning in the context of the title compound.

| Energy Component | Description in (NH₄)₂TaF₇ Context | Expected Contribution |

| ΔE_elstat | Electrostatic attraction between NH₄⁺ and [TaF₇]²⁻ ions. | Strongly Stabilizing |

| ΔE_Pauli | Repulsion between the electron clouds of the ions upon close contact. | Destabilizing |

| ΔE_orb | Charge transfer and polarization between the cation and anion. | Stabilizing |

| ΔE_disp | van der Waals interactions. | Stabilizing |

| Source: Based on general principles of Energy Decomposition Analysis. unl.eduscm.com |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For ammonium heptafluorotantalate(V), MD simulations can provide detailed insight into its dynamic behavior in the solid state or in solution, revealing information on structural properties, phase transitions, and ion transport phenomena.

To perform an MD simulation, a force field is required to describe the forces between atoms. nih.gov For a complex ionic compound like (NH₄)₂TaF₇, this involves developing parameters for intramolecular interactions (bond stretching, angle bending within the ions) and intermolecular interactions (van der Waals and electrostatic forces between NH₄⁺ and [TaF₇]²⁻). nih.gov These parameters are often derived from high-level quantum chemical calculations. nih.gov

Once the force field is established, the simulation calculates the trajectory of each atom over time by integrating Newton's equations of motion. From these trajectories, a wealth of information can be extracted, including the solvation structure of the ions in a solution, diffusion coefficients, and the time evolution of the system's structure at various temperatures and pressures. researchgate.net

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations, particularly using DFT, are essential for exploring the detailed mechanisms of chemical reactions. nih.gov For ammonium heptafluorotantalate(V), these calculations can be used to investigate reactions such as thermal decomposition or its role as a precursor in synthesis.

Hydrolysis and Oxidation Reactions of Tantalum Halides

The hydrolysis of tantalum halides is a fundamental process, particularly relevant in the hydrometallurgical refining of tantalum. Computational modeling, primarily using Density Functional Theory (DFT), has been employed to investigate the reaction pathways and energetics of these reactions. cardiff.ac.ukresearchgate.net

Due to limited literature on the reactions of tantalum pentafluoride (TaF₅) with water, studies have often used the hydrolysis of tantalum pentachloride (TaCl₅) to develop and validate the computational models. cardiff.ac.ukresearchgate.net These validated models are then applied to the TaF₅ system. It has been hypothesized that when TaF₅ is dissolved in water, it undergoes a stepwise reaction with water molecules, potentially forming tantalum pentahydroxide (Ta(OH)₅) and various oxyfluoride species like TaOF₃. cardiff.ac.uk

Theoretical calculations have been crucial in determining the thermodynamics of these hydrolysis steps. The findings indicate that the nature of the reaction (exothermic or endothermic) depends on the specific product being formed.

Table 1: Thermodynamics of Tantalum Halide Hydrolysis Reactions

| Reactants | Products | Reaction Type | Citation |

|---|---|---|---|

| TaX₅ (X=Cl or F) + H₂O | Ta(OH)₅ | Endothermic | cardiff.ac.ukresearchgate.net |

| TaX₅ (X=Cl or F) + H₂O | Ta₂O₅ | Endothermic | cardiff.ac.ukresearchgate.net |

| TaF₅ + H₂O | Ta(H₂O)F₅ | Exothermic | cardiff.ac.ukresearchgate.net |

| TaF₅ + H₂O | TaF₄OH | Exothermic | cardiff.ac.ukresearchgate.net |

In addition to hydrolysis, oxidation reactions are also significant. For instance, ammonium heptafluorotantalate(V) can be oxidized to produce tantalum pentafluoride (TaF₅). Computational studies can model the electronic changes and energy requirements for such oxidation processes, providing a deeper understanding of the reactivity of the heptafluorotantalate(V) anion.

Characterization of Transition States and Reaction Intermediates

A key strength of computational chemistry is its ability to identify and characterize transient species, such as transition states and reaction intermediates, which are often fleeting and difficult to detect experimentally. uni-goettingen.de In the context of tantalum halide hydrolysis, molecular modeling has been used to identify possible intermediate species that form during the reaction cascade. scientific.netresearchgate.net

For the reaction of TaF₅ with water, computational studies have proposed the formation of several key intermediates:

Tantalum oxyfluoride (TaOF₃) cardiff.ac.uk

Aquated tantalum pentafluoride (Ta(H₂O)F₅) cardiff.ac.ukresearchgate.net

Tantalum hydroxide (B78521) tetrafluoride (TaF₄OH) cardiff.ac.ukresearchgate.net

Prediction and Validation of Experimental Spectroscopic and Structural Observations

Computational models serve as powerful predictive tools for the spectroscopic and structural properties of molecules, which can then be validated against experimental data. nih.gov This synergy between theory and experiment is crucial for confirming the accuracy of the computational models and for interpreting complex experimental results. researchgate.netacs.org Given that traditional speciation techniques can be difficult to apply to tantalum and niobium systems, molecular modeling provides an essential alternative for determining the species present in a solution. cardiff.ac.uk

Computational methods can predict a wide range of properties that have direct experimental correlates.

Table 2: Predicted Properties and Experimental Validation Techniques

| Predicted Property | Computational Method | Experimental Validation Technique | Citation |

|---|---|---|---|

| Molecular Geometry (Bond Lengths, Angles) | DFT, etc. | X-ray Crystallography, NMR Spectroscopy | nih.govresearchgate.net |

| Vibrational Frequencies | DFT, etc. | Infrared (IR) Spectroscopy, Raman Spectroscopy | acs.org |

| Electronic Transitions / Optical Properties | TD-DFT | UV-Vis Spectroscopy | nih.gov |

| NMR Chemical Shifts | DFT (GIAO method) | NMR Spectroscopy (¹H, ¹³C, etc.) | nih.gov |

| Reaction Energies / Stability | DFT, etc. | Calorimetry, Equilibrium Constant Measurement | nih.govresearchgate.net |

For example, X-ray crystallography has shown that solid tantalum pentafluoride exists as a tetramer, with specific metal-fluorine bridging (2.06 Å) and non-bridging (1.77 Å) bond lengths. researchgate.net A robust computational model must be able to accurately reproduce these structural parameters. Similarly, the analysis of NMR spectra for tantalum complexes is often supported by computational predictions of chemical shifts and coupling constants, aiding in the assignment of complex spectra. nih.gov This predictive capability allows researchers to screen potential structures, understand observed phenomena like color changes, and guide the design of new experiments. nih.gov

Conclusion and Future Research Directions

Synthesis of Key Research Findings on Ammonium (B1175870) Heptafluorotantalate(V)

Ammonium heptafluorotantalate(V), with the chemical formula (NH₄)₂TaF₇, is a white, crystalline, and hygroscopic solid. vulcanchem.com It is composed of ammonium cations (NH₄⁺) and heptafluorotantalate(V) anions (TaF₇²⁻). This compound serves as a significant precursor and intermediate in various chemical and materials science applications. vulcanchem.com

Industrially, its synthesis can be inferred from processes used for similar compounds, such as the reaction of tantalum pentoxide (Ta₂O₅) with ammonium bifluoride. vulcanchem.com A common production route involves leaching tantalum ores with hydrofluoric acid and sulfuric acid to create hydrogen heptafluorotantalate, which is then treated with an ammonium compound to precipitate ammonium heptafluorotantalate(V). vulcanchem.com